
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a dimethoxyphenyl group, and a pyrrolidine ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethoxyphenyl group and the pyrrolidine ring. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other benzimidazole derivatives, dimethoxyphenyl compounds, and pyrrolidine-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable molecule for various research and industrial applications.
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and the results from various studies.
Chemical Structure and Properties
The compound has a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethoxyphenyl group and the pyrrolidine-3-carboxamide framework contributes to its pharmacological profile.
Molecular Formula
- Molecular Weight : 335.4 g/mol
- Chemical Formula : C18H20N4O3
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including the compound . Research indicates that modifications to the benzimidazole core significantly influence biological activity.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Microtubule Formation : Similar to other benzimidazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.
- Oxidative Stress Modulation : The compound may also exhibit antioxidative properties, potentially reducing oxidative damage in cells .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains:
- MIC Values :
Study 1: Synthesis and Biological Evaluation
A study synthesized various N-substituted benzimidazole carboxamides and evaluated their biological activities. The most promising derivatives showed significant antiproliferative activity against cancer cell lines with low toxicity profiles.
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound A | MCF-7 | 3.1 | High |
Compound B | HeLa | 4.5 | Moderate |
Compound C | E. coli | 32 | Moderate |
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of benzimidazole derivatives indicated that electron-donating groups significantly enhance biological activity. Compounds with hydroxyl and methoxy substitutions exhibited superior antiproliferative effects compared to their unsubstituted counterparts.
Q & A
Q. Basic: What synthetic routes are recommended for synthesizing this compound?
The compound is synthesized through multi-step reactions involving:
- Condensation of benzimidazole precursors with pyrrolidine derivatives.
- Key steps : Alkylation of the benzimidazole nitrogen followed by coupling with a 5-oxopyrrolidine-3-carboxamide intermediate.
- Critical conditions : Use anhydrous solvents (e.g., DMF) and catalysts like EDCI/HOBt for amide bond formation.
- Validation : Confirm intermediates via 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. Advanced: How can reaction conditions be optimized to improve yield?
- Statistical design of experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can model non-linear relationships between parameters .
- Computational integration : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s workflow for reducing trial-and-error experimentation .
- In-line analytics : Implement ReactIR to monitor reaction progression in real time, ensuring optimal conversion rates .
Q. Basic: What spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : 1H NMR identifies protons on the benzimidazole (δ 7.5–8.0 ppm) and pyrrolidine (δ 2.5–3.5 ppm). 13C NMR confirms carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.
- IR spectroscopy : Detect amide C=O stretches (~1650 cm−1) and N-H bends (~3300 cm−1) .
Q. Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR : Use HSQC and HMBC to correlate protons with carbons, resolving overlapping signals in crowded regions (e.g., aromatic vs. pyrrolidine protons) .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian 09, B3LYP/6-31G* basis set) .
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction, as applied to similar benzimidazole-pyrrolidine hybrids .
Q. Basic: What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Fluorescence polarization assays for kinase targets (e.g., EGFR, VEGFR).
- Cytotoxicity : MTT assays in cancer cell lines (IC50 determination).
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
Q. Advanced: How to design a structure-activity relationship (SAR) study?
- Derivative libraries : Synthesize analogs with modified dimethoxyphenyl or benzimidazole substituents via parallel synthesis.
- QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity.
- High-throughput screening : Test derivatives against a panel of 50+ kinases to identify selectivity profiles .
Q. Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide for docking into kinase ATP-binding pockets (PDB: 1M17).
- Molecular dynamics (MD) : Simulate ligand-protein interactions (100 ns, AMBER) to assess binding stability.
- Free energy calculations : MM/PBSA or MM/GBSA to estimate binding affinities .
Q. Basic: How to address solubility challenges during biological testing?
- Co-solvents : Use DMSO (<1%) or cyclodextrin formulations.
- pH adjustment : Test solubility in buffers (pH 1.2–7.4) via shake-flask method.
- Surfactants : Add Tween 80 (0.1%) to improve aqueous solubility .
Q. Advanced: How to mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction endpoints.
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices.
- Control charts : Track impurity profiles (HPLC) across batches to ensure consistency .
Q. Advanced: How to validate metabolic stability in preclinical models?
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4/c1-27-13-7-8-17(28-2)16(10-13)24-11-12(9-18(24)25)19(26)23-20-21-14-5-3-4-6-15(14)22-20/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
UMBPQSAHRJCEOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.